1-Propynylmagnesium bromide
Overview
Description
1-Propynylmagnesium bromide is an organomagnesium compound that is not directly discussed in the provided papers. However, similar organomagnesium compounds, commonly known as Grignard reagents, are extensively studied due to their utility in organic synthesis. These reagents are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran .
Synthesis Analysis
The synthesis of organomagnesium compounds can be achieved through various methods. For instance, phenylmagnesium bromides with intramolecularly coordinating substituents can be obtained from the exchange reaction of corresponding arylmercury bromides with magnesium . Similarly, perfluoro-n-octylmagnesium bromide is synthesized through a metal-halogen exchange reaction between perfluoro-n-octyl iodide and ethyl- or phenyl-magnesium bromide . These methods highlight the versatility in synthesizing organomagnesium compounds, which could be extrapolated to the synthesis of 1-propynylmagnesium bromide.
Molecular Structure Analysis
The molecular structure of organomagnesium compounds can vary depending on the substituents and the solvent used. For example, phenylmagnesium bromide in diethyl ether solution exists as both dimeric and monomeric complexes with magnesium octahedrally coordinated . The structure of an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide consists of a polymeric chain with all Mg atoms being tetracoordinate . These findings suggest that 1-propynylmagnesium bromide could also exhibit a complex structure influenced by its environment.
Chemical Reactions Analysis
Organomagnesium compounds are known for their reactivity in various chemical reactions. Phenylmagnesium bromide, for example, adds to different derivatives of cyclohexene-1-carboxylic acid in both 1,2- and 1,4-manner . The reaction of a partially brominated alternating butadiene-propene copolymer with 1,6-bis(bromomagnesium) hexane results in crosslinking by direct bonding between polymer chains . These examples demonstrate the reactivity of organomagnesium compounds in adding to multiple functional groups, which is likely applicable to 1-propynylmagnesium bromide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure and the solvent system. For instance, the Mg-Br bond distance in phenylmagnesium bromide has been determined to be 2.56(2) Å in diethyl ether solution . The thermal stability of perfluoro-n-octylmagnesium bromide and its reactions with various substrates like water and carbon dioxide have been studied, indicating the synthetic utility of these reagents . These insights into the properties of organomagnesium compounds can provide a basis for understanding the behavior of 1-propynylmagnesium bromide in different conditions.
Scientific Research Applications
Application 1: Conversion of [11C]CO2 to [11C] amides via Mitsunobu reaction
- Summary of the Application : 1-Propynylmagnesium bromide is used as a Grignard reagent in chemical synthesis . Specifically, it is used as a reagent in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction .
Application 2: Preparation of hydroxy enynes
- Summary of the Application : 1-Propynylmagnesium bromide is used in the preparation of hydroxy enynes .
Application 3: Synthesis of Lasonolides
- Summary of the Application : 1-Propynylmagnesium Bromide is used as a reagent in the synthesis of lasonolides, novel polyketides with biological activity in vitro against a variety of cancer cell lines .
Application 4: Solution Deposition
- Summary of the Application : 1-Propynylmagnesium Bromide Solutions are moderate to highly concentrated solutions of 1-Propynylmagnesium Bromide for use in solution deposition .
Application 5: Chemical Analysis
- Summary of the Application : 1-Propynylmagnesium Bromide Solutions are moderate to highly concentrated solutions of 1-Propynylmagnesium Bromide for use in chemical analysis .
Application 6: Stereoselective Preparation of Dienyl N-Heterocycles
Safety And Hazards
Future Directions
properties
IUPAC Name |
magnesium;prop-1-yne;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOPZJAURRQCE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#[C-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propynylmagnesium bromide | |
CAS RN |
16466-97-0 | |
Record name | Magnesium, bromo-1-propynyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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